methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and cyclododecane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling under specific reaction conditions. For instance, the furan derivative can be synthesized through the reaction of 2,5-dimethylfuran with a suitable acylating agent . The thiophene derivative can be prepared via a cyclization reaction involving a diene and a sulfur source .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohol derivatives .
Scientific Research Applications
methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate: This compound shares a similar furan structure but differs in the benzoate moiety.
Thiophene derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea have similar thiophene structures and exhibit various biological activities.
Uniqueness
Properties
Molecular Formula |
C23H31NO4S |
---|---|
Molecular Weight |
417.6g/mol |
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H31NO4S/c1-15-14-18(16(2)28-15)21(25)24-22-20(23(26)27-3)17-12-10-8-6-4-5-7-9-11-13-19(17)29-22/h14H,4-13H2,1-3H3,(H,24,25) |
InChI Key |
GSPQZLKLHYLFDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCCCCCCCC3)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCCCCCCCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.